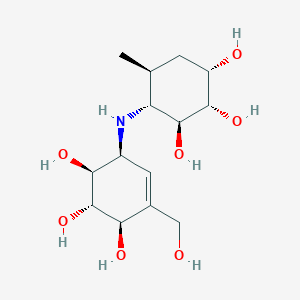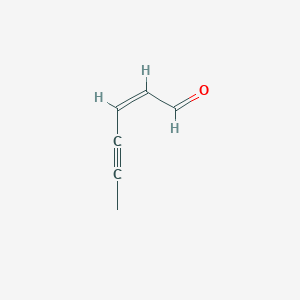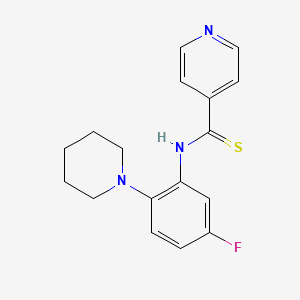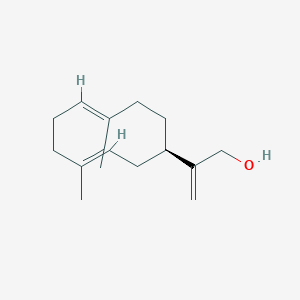
Benzoylmesaconine
Vue d'ensemble
Description
Ce composé est connu pour ses activités pharmacologiques puissantes, notamment ses effets analgésiques et anti-inflammatoires . Benzoylmesaconine est un alcaloïde monoester, qui est moins toxique que ses homologues diester, ce qui en fait un composant précieux de la médecine traditionnelle chinoise .
Applications De Recherche Scientifique
Benzoylmesaconine has been extensively studied for its potential therapeutic applications:
Mécanisme D'action
Target of Action
Benzoylmesaconine (BMA) primarily targets lipopolysaccharide (LPS)-activated RAW264.7 macrophages . These macrophages play a crucial role in the immune response, particularly in inflammation-related diseases .
Mode of Action
BMA interacts with its targets by significantly decreasing the production of pro-inflammatory cytokines and mediators such as IL-1β, IL-6, TNF-α, PGE2, NO, and ROS . It also inhibits the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages .
Biochemical Pathways
BMA affects the NF-κB and MAPK signaling pathways . Specifically, it suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK , degradation of IκBα , and nuclear translocation of p65 . These pathways are critical for the regulation of immune and inflammatory responses.
Pharmacokinetics
The pharmacokinetics of BMA have been studied in rats . After oral administration of pure BMA, the half-life (T1/2) and mean residence time values were 228.3 ± 117.0 min and 155.0 ± 33.2 min , respectively . These values decreased to61.8 ± 35.1 min and 55.8 ± 16.4 min , respectively, when BMA was administered as part of the Wutou decoction . The area under the curve (AUC) of BMA after administration of Wutou decoction was significantly decreased (five-fold) compared with that of pure BMA .
Result of Action
The molecular and cellular effects of BMA’s action include a significant decrease in the production of pro-inflammatory cytokines and mediators, and inhibition of the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages . Moreover, BMA suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK, degradation of IκBα, and nuclear translocation of p65 .
Action Environment
For instance, the elimination of BMA in rats was significantly faster when administered as part of the Wutou decoction compared to pure BMA . This suggests that the formulation or combination in which BMA is administered could influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
Benzoylmesaconine plays a significant role in biochemical reactions, particularly in the modulation of voltage-dependent sodium channels. It interacts with various enzymes and proteins, including β-galactosidase and voltage-dependent sodium channels. The interaction with sodium channels is crucial as it contributes to its antinociceptive, antiarrhythmic, and antiepileptiform properties . Additionally, this compound promotes mitochondrial energy metabolism in isolated rat liver mitochondria .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the survival rate in a mouse model of burn-associated herpes simplex virus type 1 infection . It also affects the expression levels of 5-hydroxytryptamine receptors in the colon tissues of rats, thereby improving intestinal propulsion and alleviating symptoms of slow transit constipation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-dependent sodium channels, blocking their activity and thereby exerting its antinociceptive and antiarrhythmic effects . Additionally, this compound influences gene expression by modulating the activity of various transcription factors and signaling pathways. This modulation can lead to changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is identified as two peaks in serum at 48 hours after oral administration, indicating its stability and prolonged presence in the bloodstream . The area under the serum concentration-time curve and mean residence time values are significantly high, suggesting that this compound undergoes hydrolysis by intestinal bacteria followed by intestinal reabsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the concentrations of this compound and its metabolites in serum and spinal cord samples increase with higher doses of aconitine or mesaconitine . At high doses, this compound can exhibit toxic effects, necessitating careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis by intestinal bacteria, followed by reabsorption in the intestines . This process contributes to its prolonged presence in the bloodstream. Additionally, this compound interacts with various enzymes, including β-galactosidase, which plays a role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the intestines and distributed throughout the body via the bloodstream . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, such as the liver and spinal cord .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the mitochondria, where it promotes energy metabolism . Additionally, this compound’s interaction with voltage-dependent sodium channels occurs at the cellular membrane, contributing to its antinociceptive and antiarrhythmic effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La benzoylmesaconine peut être synthétisée par l'hydrolyse d'alcaloïdes diterpéniques diester toxiques tels que l'aconitine, la mesaconitine et l'hypaconitine. Le processus d'hydrolyse implique la désacétylation du groupe 8β-acétoxy, conduisant à la formation de benzoylaconines, y compris la this compound .
Méthodes de production industrielle : La this compound de haute pureté peut être préparée par chromatographie contre-courante à haute vitesse. Cette méthode implique la séparation de la this compound des autres composants dans l'extrait de racines d'Aconitum, assurant un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : La benzoylmesaconine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former les oxydes correspondants.
Réduction : Elle peut être réduite pour former des dérivés réduits.
Substitution : La this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, qui peuvent présenter des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications thérapeutiques potentielles :
5. Mécanisme d'action
La this compound exerce ses effets principalement par l'inhibition des voies de signalisation NF-κB et MAPK médiées par les récepteurs de type Toll. Cette inhibition conduit à la suppression des cytokines et médiateurs pro-inflammatoires, y compris l'interleukine-6, le facteur de nécrose tumorale alpha et les espèces réactives de l'oxygène . En modulant ces voies, la this compound présente de puissants effets anti-inflammatoires, ce qui en fait un agent thérapeutique potentiel pour les maladies liées à l'inflammation .
Composés similaires :
Benzoylaconine : Un autre alcaloïde monoester présentant des propriétés pharmacologiques similaires mais des profils de toxicité différents.
Mesaconitine : Un alcaloïde diester qui est plus toxique que la this compound.
Aconitine : Un alcaloïde diester hautement toxique présentant de puissants effets analgésiques.
Unicité de la this compound : La this compound est unique en raison de sa faible toxicité par rapport aux alcaloïdes diester comme l'aconitine et la mesaconitine. Cela en fait une alternative plus sûre pour les applications thérapeutiques, en particulier dans la médecine traditionnelle chinoise .
Comparaison Avec Des Composés Similaires
Benzoylaconine: Another monoester alkaloid with similar pharmacological properties but different toxicity profiles.
Mesaconitine: A diester alkaloid that is more toxic compared to benzoylmesaconine.
Aconitine: A highly toxic diester alkaloid with potent analgesic effects.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to diester alkaloids like aconitine and mesaconitine. This makes it a safer alternative for therapeutic applications, particularly in traditional Chinese medicine .
Propriétés
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-IJNXHYLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzoylmesaconine?
A1: this compound has a molecular formula of C31H43NO10 and a molecular weight of 589.68 g/mol. []
Q2: What spectroscopic techniques have been used to elucidate the structure of this compound and its analogs?
A2: Researchers have employed various spectroscopic methods to characterize this compound and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-, 13C-, 1H-1H COSY, HMQC, and HMBC techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. [, , ] Additionally, mass spectrometry (MS) techniques like ESI-MSn have been utilized for structural confirmation and identification. []
Q3: How does the structure of this compound differ from diester-diterpenoid aconitines?
A3: this compound is formed by the hydrolysis of diester-diterpenoid aconitines like aconitine and mesaconitine. This hydrolysis results in the loss of one ester group, specifically at the C-8 position. [, , ]
Q4: How does the pH value of the solution impact the stability of this compound during heating?
A4: Studies have shown that pH significantly affects the stability of this compound during heating. At a pH of 5.9, its content initially increases but then decreases over time. Under acidic conditions (pH 3), it increases slowly, while under alkaline conditions (pH 9), it degrades rapidly. []
Q5: What happens to the levels of diester-diterpenoid alkaloids during the decocting process of Aconiti Lateralis Radix Praeparata, and how does this relate to the content of this compound?
A5: During decoction, diester-diterpenoid alkaloids in Aconiti Lateralis Radix Praeparata, like aconitine, mesaconitine, and hypaconitine, rapidly decrease. This decrease coincides with an initial increase in the levels of monoester-diterpenoid alkaloids, including benzoylaconine, this compound, and benzoylhypaconine, likely due to hydrolysis. []
Q6: How does the pharmacokinetic profile of this compound differ when administered as a pure compound versus as a component of Wutou decoction?
A6: Studies in rats have shown that the elimination of this compound is significantly faster when administered as a component of Wutou decoction compared to pure this compound. The area under the curve (AUC) of this compound was also significantly reduced after Wutou decoction administration, suggesting altered absorption or metabolism. []
Q7: Does honey impact the absorption of this compound and other active ingredients in Wu-tou decoction?
A7: Research suggests that honey might enhance the absorption of some active components in Wu-tou decoction, including this compound. Studies in rats revealed a significant increase in Cmax, CL/F, AUC0-t, and AUC0-∞ for this compound in the honey group compared to the non-honey group, indicating improved bioavailability. []
Q8: How do the pharmacokinetic profiles of various alkaloids, including this compound, differ in Mahuang-Fuzi combination extracts compared to single-herb extracts?
A8: In a study comparing the pharmacokinetics of alkaloids in Mahuang-Fuzi combination extracts versus single-herb extracts, alkaloids in the combination generally exhibited slower elimination (longer mean residence time or half-life), although their maximum plasma concentration and AUC values were lower. This suggests potential accumulation with continuous consumption of the combination. []
Q9: What is the primary mechanism of action for the antinociceptive effects of this compound?
A9: Research suggests that the antinociceptive effects of this compound might be mediated through its interaction with the nucleus raphe magnus (NRM) in the brainstem. Microinjection of this compound into the NRM produced dose-dependent pain relief in animal models. []
Q10: Does this compound exhibit anti-inflammatory activity? If so, what molecular pathways are involved?
A10: Yes, this compound has demonstrated anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages (an inflammatory model), this compound suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, NO, ROS). It achieved this by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses. []
Q11: What are the main toxicity concerns associated with Aconitum plants and their preparations?
A11: Aconitum plants contain highly toxic diester-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. These alkaloids are known for their cardiotoxicity and neurotoxicity, posing significant safety concerns. [, , , ]
Q12: How does the processing of Aconitum roots, specifically into Aconiti Lateralis Radix Praeparata, impact the levels of toxic alkaloids?
A12: Processing methods, such as boiling, steaming, and stir-frying, can significantly reduce the levels of highly toxic diester-diterpenoid alkaloids in Aconitum roots. These processes promote the hydrolysis of diester alkaloids into less toxic monoester alkaloids like benzoylaconine, this compound, and benzoylhypaconine. [, , , ]
Q13: Can the geographical origin of Aconitum carmichaelii influence the content of this compound and other alkaloids, potentially impacting its toxicity?
A13: Yes, the geographical origin of Aconitum carmichaelii can significantly influence alkaloid profiles. Studies have shown variations in the content of this compound and other alkaloids based on geographical locations. This variation could potentially affect the toxicity and therapeutic efficacy of the plant material. []
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound in plant material and biological samples?
A14: Several analytical methods are used for analyzing this compound, with High-Performance Liquid Chromatography (HPLC) being widely used. Coupling HPLC with various detectors, such as ultraviolet (UV) detectors [, , , , , ], mass spectrometry (MS) [, , , , , , ], and tandem mass spectrometry (MS/MS) [, , , ], enhances sensitivity and selectivity. These methods allow for the simultaneous determination of this compound and other related alkaloids in complex matrices.
Q15: How do researchers ensure the accuracy, precision, and specificity of the analytical methods used for the analysis of this compound?
A15: Rigorous analytical method validation is crucial for ensuring reliable results. This involves evaluating parameters like linearity, accuracy, precision (intra-day and inter-day variability), recovery, and the limit of detection (LOD) and quantification (LOQ). These validation steps ensure the method's suitability for the intended purpose and provide confidence in the obtained data. [, , , ]
Q16: Does this compound interact with drug transporters, and if so, what are the potential implications?
A16: this compound has been identified as a substrate of P-glycoprotein (P-gp), a drug efflux transporter. This interaction suggests that P-gp may play a role in the absorption and distribution of this compound. []
Q17: Are there any ongoing studies investigating this compound for potential therapeutic applications other than pain and inflammation management?
A17: While research on this compound for therapeutic applications is still in its early stages, some studies suggest potential beyond pain and inflammation management. For instance, it is being investigated for its potential in treating heart failure, although more research is needed to confirm its efficacy and safety for such applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)




![[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261688.png)

![[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261690.png)
